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molecular formula C24H30N4O3 B8490545 N,N-Dimethyl-2-[[[[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]amino]carbonyl]amino]acetamide

N,N-Dimethyl-2-[[[[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]amino]carbonyl]amino]acetamide

Cat. No. B8490545
M. Wt: 422.5 g/mol
InChI Key: KJEZELOIMUVVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176195B2

Procedure details

The carboxylic acid from Example 33 (0.07 g, 0.18 mmol) was reacted with dimethylamine hydrochloride (0.072 g, 0.88 mmol) according to the procedure in Example 7. The product was purified by flash chromatography on silica (eluant chloroform:methanol:acetic acid 98:1:1) to give a white solid; yield 0.08 g (11%).
Name
carboxylic acid
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0.072 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][NH:5][C:6]([NH:8][CH2:9][C:10]1[CH:28]=[CH:27][C:13]([C:14]([N:16]2[C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=3[CH2:20][CH2:19][CH2:18][CH2:17]2)=[O:15])=[CH:12][C:11]=1[CH3:29])=[O:7])([OH:3])=O.Cl.[CH3:31][NH:32][CH3:33]>>[CH3:31][N:32]([CH3:33])[C:1](=[O:3])[CH2:4][NH:5][C:6]([NH:8][CH2:9][C:10]1[CH:28]=[CH:27][C:13]([C:14]([N:16]2[C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=3[CH2:20][CH2:19][CH2:18][CH2:17]2)=[O:15])=[CH:12][C:11]=1[CH3:29])=[O:7] |f:1.2|

Inputs

Step One
Name
carboxylic acid
Quantity
0.07 g
Type
reactant
Smiles
C(=O)(O)CNC(=O)NCC1=C(C=C(C(=O)N2CCCCC3=C2C=CC=C3)C=C1)C
Name
Quantity
0.072 g
Type
reactant
Smiles
Cl.CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on silica (eluant chloroform:methanol:acetic acid 98:1:1)
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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